6-Fluorobenzo[b]thiophene-3-carboxylic acid
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Overview
Description
6-Fluorobenzo[b]thiophene-3-carboxylic acid is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[b]thiophene-3-carboxylic acid typically involves the introduction of a fluorine atom into the benzo[b]thiophene ring. One common method is the direct fluorination of benzo[b]thiophene derivatives using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nitro groups.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzo[b]thiophene derivatives .
Scientific Research Applications
6-Fluorobenzo[b]thiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
Uniqueness
6-Fluorobenzo[b]thiophene-3-carboxylic acid is unique due to the presence of the fluorine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5FO2S |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-fluoro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H5FO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) |
InChI Key |
JVKBFXIZVYAKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=C2C(=O)O |
Origin of Product |
United States |
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